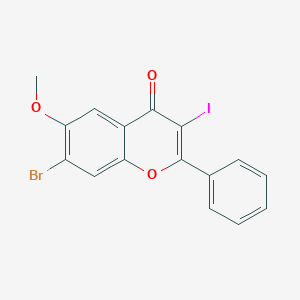
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-fluoro-4-nitrophenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products like 2-fluoro-4-nitrophenylamine or 2-fluoro-4-nitrophenylthiol.
Reduction: 2-fluoro-4-aminophenylacetate.
Hydrolysis: 2-fluoro-4-nitrophenylacetic acid and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Hydrolysis: The ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
Comparación Con Compuestos Similares
tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate can be compared with similar compounds such as:
t-Butyl 2-chloro-4-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
t-Butyl 2-fluoro-4-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
t-Butyl 2-fluoro-4-nitrobenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
Propiedades
Fórmula molecular |
C12H14FNO4 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-fluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)6-8-4-5-9(14(16)17)7-10(8)13/h4-5,7H,6H2,1-3H3 |
Clave InChI |
GQJRIUFRAGQVNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Hydroxyimino)methyl]pyridin-2(1H)-one](/img/structure/B8530734.png)
![Bis[4-(3-ethynylphenoxy)phenyl]methanone](/img/structure/B8530737.png)
![imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8530738.png)
![Ethyl 3-[(4-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B8530741.png)



![1-benzothiazol-2-yl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8530758.png)
![Methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate](/img/structure/B8530759.png)
